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Compound of Interest

Compound Name: N-(propan-2-yl)cyclopropanamine

CAS No.: 73121-94-5

Cat. No.: B2802269 Get Quote

Executive Summary
This guide details the synthesis of N-(propan-2-yl)cyclopropanamine (also known as N-

isopropylcyclopropylamine) via reductive amination. While conceptually simple, this

transformation presents specific challenges: the volatility of the secondary amine product, the

steric hindrance of the ketone electrophile (acetone), and the potential for cyclopropane ring

opening under rigorous hydrogenation conditions.

This document presents two validated protocols:

Method A (The Gold Standard): Sodium Triacetoxyborohydride (STAB) mediated reductive

amination.[1] Recommended for discovery/medicinal chemistry scales (mg to 100g).

Method B (Scale-Up): Catalytic Hydrogenation using Sulfided Platinum. Recommended for

process scales (>100g) where atom economy is critical.

Retrosynthetic Analysis & Strategy
The target molecule is constructed by coupling cyclopropylamine with acetone. The bond

formed is the C-N bond between the isopropyl group and the nitrogen.

Target: N-(propan-2-yl)cyclopropanamine C-N Disconnection
Retrosynthesis Precursors:

Cyclopropylamine + Acetone
Reductive Amination
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Figure 1: Retrosynthetic disconnection strategy.

Key Strategic Considerations
Volatility: The free base of N-isopropylcyclopropylamine has a boiling point estimated

between 80-100°C. Standard rotary evaporation can lead to significant product loss. Protocol

requires isolation as the Hydrochloride (HCl) salt.

Ring Strain: The cyclopropane ring (~27.5 kcal/mol strain energy) is susceptible to

hydrogenolysis (ring opening) if standard Pd/C catalysts are used under high pressure.

Sterics: Acetone is less reactive than aldehydes. Acid catalysis (AcOH) is required to drive

equilibrium toward the iminium species.

Method A: Sodium Triacetoxyborohydride (STAB)
Protocol
Recommended for: Discovery Chemistry, High-Throughput Synthesis.

Rationale
Sodium triacetoxyborohydride (STAB) is preferred over sodium cyanoborohydride (ngcontent-

ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

) due to its lower toxicity and ability to reduce the iminium ion selectively without reducing the
ketone starting material. It allows for a "one-pot" procedure.[1]

Mechanistic Pathway
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Figure 2: Mechanistic pathway showing acid-catalyzed iminium formation followed by

irreversible hydride transfer.

Detailed Protocol
Reagents:

Cyclopropylamine (1.0 equiv)

Acetone (1.5 - 2.0 equiv)

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

Acetic Acid (AcOH) (1.0 equiv)
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Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for

reaction rate, but DCM is safer.

Step-by-Step Procedure:

Imine Formation (In Situ):

Charge a dry reaction vessel with Cyclopropylamine (10 mmol) and DCE (30 mL).

Add Acetone (15 mmol) followed by Acetic Acid (10 mmol).

Stir at Room Temperature (RT) for 30–60 minutes. Author's Note: This pre-stir allows the

equilibrium to shift toward the imine/iminium species before the reducing agent is

introduced.

Reduction:

Cool the mixture to 0°C (ice bath).

Add STAB (14 mmol) portion-wise over 10 minutes. Caution: Mild exotherm and gas

evolution.

Remove ice bath and stir at RT for 12–16 hours.

Quench & Workup:

Quench by adding saturated aqueous

(30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

Separate layers.[2] Extract aqueous layer with DCM (2 x 20 mL).

Combine organic layers.[2]

Salt Formation (CRITICAL STEP):

Do not concentrate the free base.

Dry the organic layer over
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, filter, and transfer to a clean flask.

Cool to 0°C. Add 4M HCl in Dioxane (or diethyl ether) dropwise (1.2 equiv). A white

precipitate (the HCl salt) should form immediately.

Concentrate the solvent after salt formation to obtain the solid N-

isopropylcyclopropylamine hydrochloride.

Method B: Catalytic Hydrogenation (Scale-Up)
Recommended for: Process Chemistry, Multi-kilogram batches.

Rationale
For large scales, boron waste from STAB is difficult to manage. Catalytic hydrogenation is

atom-economical. However, standard Palladium on Carbon (Pd/C) often causes ring-opening

of cyclopropanes (hydrogenolysis) to form propyl-isopropylamine.

Solution: Use Platinum on Carbon (Pt/C) or Sulfided Platinum, which are less active toward

cyclopropane ring opening but active enough for imine reduction.

Protocol
Reactor: High-pressure autoclave (Hastelloy or Stainless Steel).

Loading:

Cyclopropylamine (1.0 equiv) in Methanol (5 volumes).

Acetone (2.0 equiv).

Catalyst: 5% Pt/C (sulfided), 2 wt% loading relative to substrate.

Conditions:

Hydrogen Pressure: 5–10 bar (70–150 psi).

Temperature: 25–35°C. Do not exceed 40°C to prevent ring opening.
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Workup:

Filter catalyst over Celite.

Add HCl (aq) or HCl/MeOH.

Concentrate to dryness to isolate the salt.

Comparative Data & Troubleshooting
Method Comparison Table

Feature Method A (STAB) Method B (Pt/C H2)

Scale Suitability mg to 100g >100g to kg

Yield (Isolated) 85 - 95% 80 - 90%

Selectivity Excellent (No ring opening) Good (Requires temp control)

Impurity Profile Boron salts (easy removal) Propyl-isopropylamine (trace)

Cost Higher (Reagent cost) Lower (Catalytic)

Troubleshooting Guide
Observation Root Cause Corrective Action

Low Yield Product volatility
Isolate as HCl salt. Do not

rotovap free base >30°C.

No Reaction Steric hindrance of acetone

Ensure AcOH is added.

Increase stir time before STAB

addition.

Ring Opening Hydrogenolysis (Method B)
Switch catalyst from Pd to

Pt(S). Lower temperature.

Incomplete Conversion Water in solvent

Use anhydrous DCE/DCM.

STAB decomposes in

presence of water.
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Expected Analytical Data (HCl Salt)
Appearance: White hygroscopic solid.

1H NMR (400 MHz, D2O):

3.45 (sept, J = 6.5 Hz, 1H, CH-isopropyl)

2.70 (m, 1H, N-CH-cyclopropyl)

1.28 (d, J = 6.5 Hz, 6H, CH3-isopropyl)

0.90 – 0.75 (m, 4H, Cyclopropyl CH2)

MS (ESI+): m/z = 100.1

(Free base mass).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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